(+)-Cedrol;alpha-Cedrol

Drug metabolism CYP inhibition Pharmacokinetic interaction

Choose (+)-Cedrol for its unparalleled selectivity among cedarwood sesquiterpenes. Unlike crude oil or co-occurring anxiogenic β-cedrene, it delivers dopamine D1-mediated anxiolytic effects, dual CYP2B6/CYP3A4 inhibition, and outperforms 2% minoxidil in hair growth. Sourcing certified ≥98% GC purity ensures reproducible DDI panels, behavioral assays, and oncology selectivity (SI >1.4) free from confounding thujopsene inactivation artifacts. Do not substitute with bulk oil.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B14792115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cedrol;alpha-Cedrol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2C13CCC(C(C3)C2(C)C)(C)O
InChIInChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1
InChIKeySVURIXNDRWRAFU-ZFFQGIBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Cedrol (alpha-Cedrol): Procurement-Grade Evidence Guide for the Tricyclic Sesquiterpene Alcohol from Cedarwood Oil


(+)-Cedrol (alpha-Cedrol, CAS 77-53-2) is a crystalline tricyclic sesquiterpene alcohol representing approximately 15–25% of Virginian cedarwood essential oil (Juniperus virginiana L.) [1]. It is distinguished from co-occurring sesquiterpenes such as α-cedrene, β-cedrene, and thujopsene by the presence of a tertiary hydroxyl group at the C-8 position, which confers higher melting point (~86 °C), greater polarity, and fundamentally different hydrogen-bonding capacity that underpins its divergent biological target engagement profile [2]. Cedrol is deployed across fragrance fixative, personal care, pharmaceutical research, and agrochemical sectors, with global usage estimated at 10–100 metric tons annually [3].

Why (+)-Cedrol Cannot Be Interchanged with β-Cedrene, Thujopsene, or Crude Cedarwood Oil in Research and Formulation


Although (+)-cedrol, β-cedrene, and thujopsene co-occur in cedarwood essential oil at comparable abundance, their biological target engagement and functional effects diverge sharply. Direct comparative enzymology demonstrates that cedrol is a potent competitive inhibitor of CYP3A4 (Ki = 3.4 μM), whereas β-cedrene and thujopsene only moderately block this isoform [1]. In behavioral pharmacology, cedrol produces robust anxiolytic effects in both the elevated plus maze and light-dark box paradigms, while cedrene induces anxiety-related behaviors and suppresses locomotor activity [2]. Crude cedarwood oil (CWO) itself fails to demonstrate anxiolytic efficacy in the light-dark box test, confirming that the bulk oil cannot substitute for the isolated molecule [2]. These orthogonal differentiation points mean that procurement of the wrong cedarwood sesquiterpene—or reliance on unpurified oil fractions—risks experimental null results, pharmacokinetic interaction mischaracterization, and batch-to-batch irreproducibility.

Quantitative Differentiation Evidence for (+)-Cedrol Against Closest Analogs, Alternatives, and Reference Standards


CYP2B6 Inhibition Potency: Cedrol (Ki 0.9 μM) is 1.8-Fold More Potent than β-Cedrene (Ki 1.6 μM) in Human Liver Microsomes

In a direct head-to-head comparison using human liver microsomes, (+)-cedrol inhibited CYP2B6-mediated bupropion hydroxylase with a Ki of 0.9 μM, representing 1.8-fold greater potency than β-cedrene (Ki = 1.6 μM). Thujopsene was marginally more potent (Ki = 0.8 μM), but its concurrent mechanism-based inhibition of CYP2C8, CYP2C9, and CYP2C19 introduces broader CYP liabilities absent from cedrol [1]. Cedrol, β-cedrene, and thujopsene at 100 μM negligibly inhibited CYP1A2, CYP2A6, and CYP2D6, demonstrating isoform selectivity across the three analogs [1]. The reference selective CYP2B6 inhibitor thioTEPA exhibited a Ki of 2.9 μM, confirming that all three cedarwood sesquiterpenes exceed the potency of a benchmark pharmacological tool compound for this isoform [1].

Drug metabolism CYP inhibition Pharmacokinetic interaction

CYP3A4 Inhibition Selectivity: Cedrol is a Marked Inhibitor (Ki 3.4 μM) Whereas β-Cedrene and Thujopsene Only Moderately Block CYP3A4

In the same head-to-head human liver microsome study, (+)-cedrol markedly inhibited CYP3A4-mediated midazolam hydroxylation with a Ki of 3.4 μM, whereas β-cedrene and thujopsene only moderately blocked CYP3A4 activity [1]. This represents a qualitative, not merely quantitative, difference in CYP3A4 engagement—cedrol is a bona fide CYP3A4 inhibitor at therapeutically relevant concentrations, while the structurally related hydrocarbons β-cedrene and thujopsene are not. The authors concluded that cedrol, specifically, needs to be examined for potential pharmacokinetic drug interactions in vivo due to its potent inhibition of both CYP2B6 and CYP3A4 [1].

CYP3A4 Drug metabolism Herb-drug interaction

Anxiolytic Behavioral Selectivity: Cedrol is Anxiolytic in Both EPM and LDB Tests Whereas Cedrene is Anxiogenic and Suppresses Locomotion

In a direct constituent-level dissection of Virginian cedarwood oil (CWO), (+)-cedrol (24.58% of CWO) produced significant anxiolytic effects in both the elevated plus maze (EPM, 400–1600 mg/kg i.p.) and light-dark box (LDB, 800–1600 mg/kg i.p.) tests in mice [1]. In stark contrast, cedrene (the combined α- and β-cedrene fraction constituting 35.92% of CWO) did not show anxiolytic effect in either test; it instead induced anxiety-related behaviors and significantly inhibited locomotor activity [1]. Furthermore, CWO itself (400–800 mg/kg) showed anxiolytic effect only in EPM but failed in the LDB test, demonstrating that the crude oil is an inferior anxiolytic agent compared to isolated (+)-cedrol [1]. Mechanistically, cedrol's anxiolytic effect at 1200 mg/kg was effectively antagonized by the dopamine D1 receptor antagonist SCH23390 (0.125 mg/kg), and cedrol decreased dopamine and norepinephrine levels in hippocampus, striatum, and hypothalamus, implicating a dopaminergic mechanism distinct from the serotonergic or GABAergic pathways engaged by many conventional anxiolytics [2].

Anxiolytic Behavioral pharmacology Neurotransmitter modulation

Hair Growth Promotion: 30 mg/mL Cedrol Outperforms 2% Minoxidil in Hair Length (11.07 mm vs 9.94 mm) and Hair Weight in C57BL/6 Mice

In a 21-day topical application study on C57BL/6 mice, 30 mg/mL cedrol produced significantly greater hair length (11.07 mm) compared to the clinical reference standard 2% minoxidil (9.94 mm) and blank control (8.87 mm) in female mice [1]. Hair weight in the 30 mg/mL cedrol group was also superior: 42.6 mg (male) and 45.2 mg (female), versus 38.2 mg and 35.9 mg respectively for 2% minoxidil [1]. A separate chemotherapy-induced alopecia model demonstrated that cedrol (200 mg/kg) provided 40% suppression of alopecia, with 82.5% of anagen hair follicles protected from cyclophosphamide-induced damage compared to only 37.0% in untreated model mice; in contrast, minoxidil-treated mice suffered complete alopecia indistinguishable from model controls [2].

Hair growth Alopecia Dermatological agent

Anticancer Selectivity Index: Cedrol Exhibits 2.9-Fold Higher Selectivity (SI = 1.46) for Colorectal Cancer Cells Over Normal Cells Compared to 5-FU (SI <0.50)

In a direct comparative cytotoxicity study, (+)-cedrol demonstrated a selectivity index (SI) of 1.46 for HT-29 colorectal adenocarcinoma cells versus SVEC normal vascular endothelial cells, while the standard chemotherapeutic 5-fluorouracil (5-FU) exhibited an SI below 0.50—indicating that 5-FU was more toxic to normal cells than to cancer cells in this pairing [1]. Cedrol's IC50 values were 138.91 μM (HT-29), 92.46 μM (CT-26), 202.19 μM (SVEC normal), and 281.60 μM (MDCK normal), yielding SI values of 1.46, 2.03, 2.19, and 3.05 across the four normal/cancer cell line pairings [1]. In contrast, 5-FU showed IC50 values of 47.89 μM (HT-29), <24.02 μM (CT-26), <24.02 μM (SVEC), and 93.79 μM (MDCK), yielding universally lower SI values [1]. In vivo, cedrol suppressed CRC progression and improved animal survival at a well-tolerated dose [2].

Colorectal cancer Selectivity index Chemotherapy

B-DNA Binding Affinity: Cedrol (–5.7 kcal/mol) Exhibits the Highest Docking Score Among Thuja orientalis Essential Oil Constituents, Surpassing Selinene (–5.6 kcal/mol)

In silico docking analysis of Thuja orientalis essential oil constituents against B-DNA using AutoDock Vina identified (+)-cedrol (–5.7 kcal/mol) and selinene (–5.6 kcal/mol) as the two compounds exhibiting the highest binding affinity among all oil constituents tested . Cedrol was one of three predominant components (alongside 3-carene and 2-pinene) identified by GC-MS, yet it demonstrated the strongest computed DNA interaction, a property relevant to understanding potential genotoxic mechanisms or DNA-targeted delivery . In vitro genotoxicity testing using the RAPD-PCR method confirmed genomic stability effects, and in silico toxicity prediction indicated that none of the oil constituents—including cedrol—were predicted to be mutagenic, with LD50 values ranging from 1.33 to 1.55 mol/kg . This high-affinity DNA binding, combined with a favorable predicted safety profile, positions cedrol as a reference compound for B-DNA docking studies within the sesquiterpene chemical space.

Molecular docking B-DNA binding Genotoxicity screening

High-Confidence Application Scenarios for (+)-Cedrol Based on Quantitative Differentiation Evidence


In Vitro Drug-Drug Interaction (DDI) Screening Panels Requiring Selective CYP2B6 and CYP3A4 Inhibition

(+)-Cedrol is the preferred cedarwood-derived sesquiterpene for in vitro DDI panels assessing CYP2B6- and CYP3A4-mediated metabolic liabilities. Its Ki of 0.9 μM for CYP2B6 (1.8-fold more potent than β-cedrene) and marked CYP3A4 inhibition (Ki = 3.4 μM, a qualitative functional property absent from β-cedrene and thujopsene) provide a dual-isoform inhibitory profile [1]. Critically, cedrol does not exhibit the mechanism-based CYP2C8/2C9/2C19 inactivation that complicates interpretation of thujopsene data [1]. Procurement of (+)-cedrol with certified purity ≥98% (GC) ensures reproducible inhibition constants across laboratories, avoiding the isoform selectivity ambiguity introduced by mixed sesquiterpene fractions.

Anxiolytic Drug Discovery Leveraging Dopamine D1 Receptor-Mediated Pathways

(+)-Cedrol is uniquely qualified among cedarwood constituents for behavioral pharmacology studies targeting non-GABAergic, non-serotonergic anxiolytic mechanisms. It is the only major cedarwood sesquiterpene that produces anxiolytic effects in both the elevated plus maze (400–1600 mg/kg) and light-dark box (800–1600 mg/kg) paradigms [2]. Its effect at 1200 mg/kg is specifically antagonized by the dopamine D1 receptor antagonist SCH23390 (0.125 mg/kg), confirming a dopaminergic mechanism distinct from benzodiazepine or 5-HT1A pathways [3]. Cedrene, by contrast, is anxiogenic and suppresses locomotion, making it unsuitable and potentially confounding in anxiety models [2]. Researchers should source (+)-cedrol of verified enantiomeric purity (≥99% sum of enantiomers, optical activity αD20 +10.5 ± 1°) to ensure pharmacological reproducibility .

Natural-Origin Hair Growth Formulations Seeking Demonstrated Superiority Over Minoxidil

Cosmetic and OTC dermatological product developers targeting androgenetic alopecia or chemotherapy-induced alopecia can select (+)-cedrol based on quantitative superiority over the clinical benchmark 2% minoxidil. In the C57BL/6 mouse model, 30 mg/mL cedrol delivered 11% greater hair length (11.07 mm vs 9.94 mm) and 12–26% greater hair weight than minoxidil at 21 days [4]. In a cyclophosphamide-induced alopecia model, cedrol (200 mg/kg) achieved 40% alopecia suppression and 82.5% anagen follicle protection, whereas minoxidil-treated mice developed complete alopecia indistinguishable from untreated controls [5]. Procurement should specify cedrol of ≥98% purity with melting point 84–88 °C to ensure batch consistency suitable for topical formulation development .

Colorectal Cancer Lead Optimization Prioritizing Tumor-Selective Cytotoxicity Over Normal-Cell Toxicity

Oncology research programs focused on colorectal cancer (CRC) can justify (+)-cedrol procurement based on its selectivity index advantage over 5-FU. Cedrol's SI of 1.46–3.05 across four normal/cancer cell line pairings contrasts with 5-FU's SI <0.50 in the SVEC/HT-29 pairing, indicating that cedrol spares normal vascular endothelial cells at concentrations that inhibit CRC cell proliferation [6]. With IC50 values of 138.91 μM (HT-29) and 92.46 μM (CT-26) and in vivo efficacy at well-tolerated doses [6], cedrol is suitable as a combinatorial partner or scaffold for medicinal chemistry optimization. Sourcing (+)-cedrol as an analytical reference standard (≥99% sum of enantiomers, GC) supports reproducible dose-response characterization in both in vitro and xenograft studies .

Quote Request

Request a Quote for (+)-Cedrol;alpha-Cedrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.